4-Bromo-1,2,3-trichlorodibenzo[b,d]furan
Description
4-Bromo-1,2,3-trichlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative characterized by a fused bicyclic aromatic structure with bromine at the 4-position and chlorine atoms at the 1, 2, and 3 positions. Unlike the parent furan (C₄H₄O), halogenated dibenzofurans feature aromatic rings with halogen substituents, drastically altering their physicochemical and biological properties .
Properties
IUPAC Name |
4-bromo-1,2,3-trichlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O/c13-8-10(15)11(16)9(14)7-5-3-1-2-4-6(5)17-12(7)8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHSVPWJYSVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910263 | |
| Record name | 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107227-56-5 | |
| Record name | 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Chlorinated Dibenzofurans
- 1,2,3,4-Tetrachlorodibenzofuran : Molecular formula C₁₂H₄OCl₄, molecular weight 317.87 g/mol. Used as a reference standard in environmental analysis .
- 1,2,3,6-Tetrachlorodibenzofuran : Similar molecular weight (305.96 g/mol) but distinct chlorine positioning, leading to differences in reactivity and toxicity .
Brominated/Chlorinated Hybrids
- 8-Bromo-2,3,4-trichlorodibenzo[b,d]furan : Molecular formula C₁₂H₄BrCl₃O, average mass 350.42 g/mol. The bromine atom at position 8 alters electronic properties compared to the 4-bromo isomer .
- 2,3-Dibromo-1-chlorodibenzo[b,d]furan and 3-Bromo-1,2-dichlorodibenzo[b,d]furan : These compounds (similarity scores 0.86–0.93 to the target compound) highlight how bromine/chlorine ratios influence steric and electronic effects .
Physicochemical Properties
A comparison of key properties is summarized below:
| Compound | Molecular Formula | Average Mass (g/mol) | Boiling Point/Volatility | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-1,2,3-trichlorodibenzo[b,d]furan | C₁₂H₄BrCl₃O | ~350 (estimated) | Low volatility (high MW) | Br (4), Cl (1,2,3) |
| 1,2,3,4-Tetrachlorodibenzofuran | C₁₂H₄OCl₄ | 317.87 | Low volatility | Cl (1,2,3,4) |
| 8-Bromo-2,3,4-trichlorodibenzo[b,d]furan | C₁₂H₄BrCl₃O | 350.42 | Low volatility | Br (8), Cl (2,3,4) |
| Parent Furan | C₄H₄O | 68.08 | 31°C (high volatility) | No halogens |
- Volatility : Bromine and chlorine substituents increase molecular weight and reduce volatility compared to parent furan .
Environmental and Toxicological Profiles
- Persistence : Brominated-chlorinated hybrids like 4-bromo-1,2,3-trichlorodibenzofuran are expected to exhibit greater environmental persistence than parent furan due to halogen stability .
- Toxicity : Polychlorinated dibenzofurans are classified as dioxin-like compounds, binding to the aryl hydrocarbon receptor (AhR) and disrupting endocrine functions. Bromine substitution may modulate toxicity; for example, 8-bromo-2,3,4-trichloro derivatives show distinct NMR spectral shifts (e.g., heteronuclear coupling patterns) that correlate with altered bioactivity .
Analytical Differentiation
- NMR Spectroscopy : Substituent positions cause significant shifts in ¹³C and ¹H NMR. For instance, furan α-carbons in chlorinated analogs exhibit distinct chemical shifts (e.g., 1J = 180.8 Hz for furan =CH groups) .
- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids in distinguishing brominated analogs from chlorinated ones during environmental analysis .
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